2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is an imidazole-derived compound characterized by a dichloro-substituted imidazole ring linked to a 4-methylpiperazine group via an ethanone bridge. The 4-methylpiperazine moiety may enhance solubility and bioavailability compared to purely aromatic substituents, a critical factor in drug design .
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N4O/c1-14-2-4-15(5-3-14)8(17)6-16-7-13-9(11)10(16)12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCYZNFGIWQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=NC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The imidazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution of the chlorinated imidazole with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: Both the imidazole and piperazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its dichloroimidazole core and methylpiperazine tail. Below is a comparative analysis with analogous imidazole derivatives:
Functional Group Impact on Bioactivity
- Chlorine Substituents : The 4,5-dichloro groups on the imidazole ring may increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA) . This is consistent with other chlorinated imidazoles showing antimicrobial potency .
- Methylpiperazine vs. Aromatic Groups : The 4-methylpiperazine group likely improves water solubility compared to dichlorophenyl or benzylidene substituents (e.g., in and ), which could translate to better pharmacokinetics .
- Nitroimidazole Derivatives : Compounds like those in exhibit reactivity in TDAE-mediated syntheses, but nitro groups may introduce toxicity risks, unlike the target compound’s chloro-piperazine system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
